molecular formula C10H10 B8658631 2-Ethenylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 135409-92-6

2-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B8658631
CAS No.: 135409-92-6
M. Wt: 130.19 g/mol
InChI Key: ZETZHGKAZZCCRL-UHFFFAOYSA-N
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Description

2-Ethenylbicyclo[4.2.0]octa-1,3,5-triene is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

135409-92-6

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

2-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C10H10/c1-2-8-4-3-5-9-6-7-10(8)9/h2-5H,1,6-7H2

InChI Key

ZETZHGKAZZCCRL-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC2=C1CC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The monomer is prepared by heating a mixture of 4-bromobenzocyclobutene with 4-vinylbenzocyclobutene at reflux. Vinylbenzocyclobutene is prepared by adding 0.98 g of 4-bromobenzocyclobutene, 0.04 g palladium (II) acetate, and 0.17 g of tri-o-tolylphosphine to a mixture of 100 ml acetonitrile and 0.6 g of triethylamine in a 450 ml Parr pressure reactor. The reactor is pressurized with 250 psig ethylene. The mixture is heated to 125° C. and stirred for 16 hours. The apparatus is cooled and the remaining ethylene is vented. The product is washed with water and 5 percent hydrochloric acid and dried over MgSO4. The solvent is removed to provide 4-vinylbenzocyclobutene. A 2.4 g sample of 4-bromobenzocyclobutene, 1.7 g of 4-vinylbenzocyclobutene, 2.4 g of tri-n-butylamine, 100 mg of tri-o-tolylphosphine, 29 mg palladium (II) acetate and 10 ml acetonitrile are added to a flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer. The reaction mixture is heated to reflux under nitrogen for 4 hours. The solution is cooled to room temperature and stirred into 60 ml of 10 percent hydrochloric acid solution. The precipitate is collected by filtration, washed with water and air dried. The product is recrystallized from ethylacetate and has a melting point of 132° to 133° C.
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0.6 g
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100 mL
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0.98 g
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0.17 g
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0.04 g
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Synthesis routes and methods II

Procedure details

To a 500 mL round bottom neck flask was added methyltriphenylphosphonium bromide 1.1 (48.6 g, 136.2 mmol), 220 mL of anhydrous THF, and the solution was cooled to −78 C. n-BuLi (2.5 M in hexane, 52.8 mL, 132 mmol) was added dropwise, and the reaction mixture was allowed to warm to room temperature. The yellow-orange solution was cooled to −78 C, and the aldehyde 1.2 (14.32 g, 108.4 mmol), diluted in anhydrous THF (70 mL) added slowly. The mixture was warmed to room temperature and stirring continued for 2 h. The reaction was treated sequentially with saturated NH4Cl and saturated NaHCO3 solution and the crude product was filtered over Celite, washed with diethyl ether/hexane (1:1), and evaporated to dryness (no heat) to give the crude product. Further purification by column chromatography using 5% diethyl ether/hexane as eluting solvents followed by vacuum distillation (75 C, 1.0 mm) gave the pure 4-Vinylbenzocyclobutene 1.3 as a colorless liquid (11 g, 78%). 1H NMR (300 MHz, CDCl3): δ 7.26 (d, 1H), 7.20 (s, 1H), 7.04 (d, 1H), 6.74 (dd, 1H), 5.70 (d, 1H), 5.20 (d, 1H), 3.19 (s, 4H).
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52.8 mL
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14.32 g
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70 mL
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